molecular formula C15H14ClN5O3 B2719479 2-(4-chlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034296-63-2

2-(4-chlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2719479
CAS No.: 2034296-63-2
M. Wt: 347.76
InChI Key: FIPHJPNCMBOYMH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel synthetic compound designed for agricultural chemical research, incorporating a 1,2,4-oxadiazole core linked to a 1-methyl-1H-pyrazole fragment. This structural motif is of significant interest in the development of new antibacterial agents. Compounds featuring the 2-(pyrazol-4-yl)-1,3,4-oxadiazole scaffold have demonstrated promising in vitro antibacterial activity against various virulent phytopathogenic bacteria, suggesting potential application for protecting crops such as rice and kiwifruit . The 1,2,4-oxadiazole ring is a privileged structure in medicinal and agricultural chemistry, known for its metabolic stability and ability to engage in key hydrogen-bonding interactions . The mechanism of action for related bioactive molecules is believed to involve disrupting the cell membranes of pathogenic bacteria, leading to the leakage of intracellular components and subsequent cell death . This acetamide derivative is intended for research applications only to further explore its biological activity, physicochemical properties, and potential as a lead structure in agrochemical discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3/c1-21-8-10(6-18-21)15-19-14(24-20-15)7-17-13(22)9-23-12-4-2-11(16)3-5-12/h2-6,8H,7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPHJPNCMBOYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (CAS Number: 2034296-63-2) is a novel synthetic derivative that combines a chlorophenoxy moiety with a pyrazole and oxadiazole structure. This unique combination suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN5O3C_{15}H_{14}ClN_{5}O_{3}, with a molecular weight of 347.75 g/mol . The structural representation indicates the presence of various functional groups that may influence its biological interactions and pharmacological properties.

PropertyValue
Molecular FormulaC15H14ClN5O3C_{15}H_{14}ClN_{5}O_{3}
Molecular Weight347.75 g/mol
CAS Number2034296-63-2

Biological Activity Overview

Research into pyrazole derivatives has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activity of 2-(4-chlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is still under investigation, but insights can be drawn from related compounds.

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. A notable study indicated that certain pyrazole compounds inhibited bacterial growth effectively at concentrations as low as 10 µM , showcasing their potential as antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. Research has shown that specific pyrazole compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 by up to 93% at certain concentrations . The presence of the oxadiazole ring in similar compounds has been linked to enhanced anti-inflammatory effects, suggesting that the compound could exhibit similar properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazole derivatives using various cancer cell lines. For example, compounds featuring the pyrazole moiety demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Case Studies

  • Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized a series of 1,2,4-triazole linked to pyrazole derivatives and evaluated their antibacterial and anticancer activities. Results indicated promising antibacterial activity against several strains and significant cytotoxicity against cancer cell lines .
  • Anti-inflammatory Activity Assessment : Another study focused on evaluating the anti-inflammatory effects of various pyrazole derivatives through in vitro assays measuring cytokine inhibition. Compounds were found to reduce inflammation markers significantly when compared to standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs from the evidence, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Analogues and Substituent Variations
Table 1: Key Structural Features and Substituent Effects
Compound Name Oxadiazole Substituent Acetamide Side Chain Key Properties/Activities Reference
Target Compound 1-Methyl-1H-pyrazol-4-yl 4-Chlorophenoxy N/A (data unavailable)
2-(4-Chlorophenoxy)-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11as) Pyridin-3-yl 4-Chlorophenoxy, isopropylamide Proteasome inhibition; m.p. 118–120°C
2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11g) 4-Chlorophenyl 4-Chlorophenoxy, isopropylamide Proteasome inhibition; m.p. 133–136°C
N-Isobutyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12a) p-Tolyl p-Tolyloxy, isobutylamide Proteasome inhibition; m.p. 78–80°C
Z2194302854 Isopropyl Pyrimidin-2-yl, propanamide CFTR modulation; ESI-MS m/z 342.2 [M+H]+
Physicochemical Properties
Table 2: Physical and Spectroscopic Data of Analogues
Compound Melting Point (°C) HPLC Purity (%) Isomer Ratio (NMR) Molecular Weight (Da) Key Spectral Data
11as 118.1–119.9 99.0 4:1 ~437.3 1H/13C NMR, LC-MS confirmed
11g 133.4–135.8 99.9 4:1 ~460.9 HRMS validated
12a 78.4–79.8 99.1 2:1 ~393.4 1H/13C NMR, LC-MS confirmed
Z2194302854 N/A N/A N/A 342.2 (ESI-MS) HR-ESI-MS matched

Key Observations :

  • Substituent Impact on Melting Points : Bulky aromatic groups (e.g., 4-chlorophenyl in 11g) correlate with higher melting points (133–136°C) compared to pyridinyl (11as, 118–120°C) or alkyl-substituted oxadiazoles (12a, 78–80°C). This suggests increased crystallinity with aromatic substituents .
  • Isomer Ratios : Compounds with N-alkylamide groups (e.g., isopropyl in 11as) exhibit 4:1 or 3:1 isomer ratios in NMR, indicating conformational preferences due to restricted rotation .
  • Bioactivity Trends : Oxadiazole-acetamide derivatives (e.g., 11as, 11g) demonstrate proteasome inhibitory activity, while propanamide analogs (e.g., Z2194302854) target CFTR . The target compound’s pyrazole substituent may modulate selectivity toward kinase or inflammatory targets, as seen in other pyrazole-containing drugs .

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